molecular formula C6H7ClN2 B1612273 3-Chloro-6-ethylpyridazine CAS No. 98198-61-9

3-Chloro-6-ethylpyridazine

Cat. No. B1612273
CAS RN: 98198-61-9
M. Wt: 142.58 g/mol
InChI Key: LAOHYGKZUOWKBO-UHFFFAOYSA-N
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Description

3-Chloro-6-ethylpyridazine is a chemical compound with the formula C6H7ClN2. It is stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of 3-Chloro-6-ethylpyridazine involves a solution of 3-chloro-6-ethylpyridazine (4.6 g, 32 mmol), 4-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)aniline (8.5 g, 39 mmol), and Pd(dppf)Cl2 (2.6 g, 3.2 mmol) in toluene (80 mL). Kappa3Rho04·3Eta20 (17.2 g, 64.8 mol) and water (15 mL) are then added .


Physical And Chemical Properties Analysis

3-Chloro-6-ethylpyridazine is a solid substance . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anticancer Agent Synthesis

3-Chloro-6-ethylpyridazine has been explored for its potential in synthesizing anticancer agents. For instance, studies have examined the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which showed effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Enzyme Inhibition

The compound has been identified as a part of a non-peptide class of interleukin-1β converting enzyme (ICE) inhibitors. This novel class demonstrated irreversible inhibition, which is significant for therapeutic applications (Dolle et al., 1997).

Environmental Degradation Studies

In environmental science, 3-Chloro-6-ethylpyridazine derivatives have been studied in the context of atrazine degradation. Research into the degradation kinetics of atrazine and its products with ozone and OH radicals has provided insights into treatment processes for drinking water (Acero et al., 2000).

Synthesis of Functionalized Derivatives

The compound plays a role in the synthesis of functionalized derivatives like pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine. Such research has implications for developing new organic compounds with potential applications in various fields (Arrault et al., 2002).

Large Scale Synthesis

Research has also been conducted on large-scale synthesis methods for related compounds, such as 3-chloro-5-methoxypyridazine, highlighting the importance of efficient production methods for these chemicals (Bryant et al., 1995).

Crystallographic Studies

Crystallographic studies of 3-Chloro-6-ethylpyridazine derivatives have been conducted to understand their molecular structure and properties better, which is crucial for designing effective pharmaceuticals and other chemical products (Ather et al., 2010).

Microbial and Chemical Reactions in Organic Chemistry

In organic chemistry, the combination of microbial and chemical processes involving derivatives of 3-Chloro-6-ethylpyridazine has been explored to develop organic fine chemicals. This approach is noted for being simple, cost-effective, and environmentally friendly (Takuma et al., 1999).

Safety And Hazards

The safety information for 3-Chloro-6-ethylpyridazine includes a warning signal word. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

Future Directions

3-Chloro-6-methylpyridazine, a similar compound, can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines . It can also be used in the synthesis of a p38MAP kinase inhibitor with therapeutic potential in the treatment of autoimmune and inflammatory diseases . These could potentially be future directions for 3-Chloro-6-ethylpyridazine as well.

properties

IUPAC Name

3-chloro-6-ethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOHYGKZUOWKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608495
Record name 3-Chloro-6-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-ethylpyridazine

CAS RN

98198-61-9
Record name 3-Chloro-6-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-6-vinyl-pyridazine (1 g, 7.09 mmol), palladium on carbon (10% wt, 200 mg) in ethyl acetate (14 mL) under a hydrogen atmosphere was stirred vigorously at ambient temperature for 4 hours. The mixture was then filtered through a pad of celite and the filtrate concentrated onto silica gel and purified via flash column chromatography (SiO2, hexane:ethyl acetate 90:10-50:50) to return the title compound as a white solid (627 mg, 63% yield). 1H NMR (CDCl3): δ 1.27 (3H, t), 2.93 (2H, q), 7.72 (1H, d), 7.83 (1H, d). MS m/z=143 (M+H+)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com

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